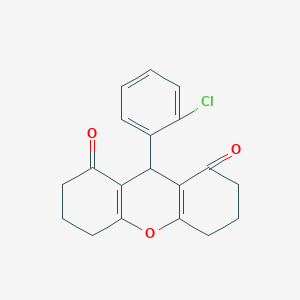

9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Overview

Description

The compound “9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” is a derivative of xanthene, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring . The “9-(2-chlorophenyl)” part suggests that a 2-chlorophenyl group is attached to the 9th carbon of the xanthene structure. The “3,4,5,6,7,9-hexahydro” part indicates that the xanthene structure is partially saturated, with six additional hydrogen atoms compared to the fully aromatic xanthene. The “1,8(2H)-dione” part suggests that there are two carbonyl (C=O) groups at the 1st and 8th carbons of the xanthene structure .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl groups and the 2-chlorophenyl group. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction, while the 2-chlorophenyl group could undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and stability .Scientific Research Applications

Synthesis and Mechanism

- The synthesis of similar compounds to 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been explored using environmentally friendly and efficient methods. For example, the synthesis of 9-(4-Hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione was achieved through a one-pot reaction, demonstrating the potential for green chemistry in synthesizing xanthene derivatives (Navarro, Sierra, & Ochoa‐Puentes, 2016).

Catalysis and Green Chemistry

- Research has focused on using task-specific ionic liquids for synthesizing xanthene derivatives like this compound. This approach is noted for its green chemistry attributes, such as recyclability and minimal environmental impact (Ma et al., 2007).

Antimicrobial Potential

- Xanthene derivatives have shown promise in antimicrobial applications. For instance, novel xanthene derivatives demonstrated good to excellent antibacterial and antifungal activities, suggesting potential medical applications for similar compounds like this compound (Angajala et al., 2017).

Structural Analysis

- Structural and spectroscopic analyses of xanthene derivatives have been conducted to understand their chemical and physical properties, which is crucial for exploring the applications of this compound in various fields (Kumar et al., 2020).

Anticancer Research

- Some xanthene derivatives, synthesized using molecular iodine catalysis, exhibited promising anti-proliferative properties against cancer cell lines, highlighting the potential of similar compounds in cancer research (Mulakayala et al., 2012).

Antibacterial Activity

- Vanillin derivative compounds, structurally related to xanthenediones, showed strong antibacterial activity against various bacteria, indicating that this compound might also have similar applications (Retnosari et al., 2021).

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its potential biological activities. Given the biological activities observed for many xanthene derivatives, this compound could be of interest in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name |

9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO3/c20-12-6-2-1-5-11(12)17-18-13(21)7-3-9-15(18)23-16-10-4-8-14(22)19(16)17/h1-2,5-6,17H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRCQFIBAUAZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzoyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447093.png)

![(E)-1-(6-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B447094.png)

![7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447095.png)

![7-methoxy-4,4-dimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447096.png)

![1-phenyl-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B447098.png)

![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B447099.png)

![(E)-3-(4-methoxyphenyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B447102.png)

![5-(4-ethoxybenzyl)-4,4,8-trimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447103.png)

![6-Bromo-1,3-benzodioxole-5-carbaldehyde [4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447105.png)

![3-(Butylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447106.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B447110.png)